molecular formula C14H20Cl2N2O2 B1397144 tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate CAS No. 845723-26-4

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1397144
CAS No.: 845723-26-4
M. Wt: 319.2 g/mol
InChI Key: ICVOJKXQMJHOFX-UHFFFAOYSA-N
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Description

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with the molecular formula C14H20Cl2N2O2 and a molecular weight of 319.23 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group, followed by the reaction with 3,4-dichlorobenzylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOJKXQMJHOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl N-(2-aminoethyl)carbamate (1.51 g) was dissolved in chloroform (20 ml) and 3,4-dichlorobenzaldehyde (1.65 g), acetic acid (0.54 ml) and sodium triacetoxyborohydride (2.6 g) were added at room temperature. The mixture was stirred overnight. Saturated aqueous sodium hydrogen carbonate solution was added to the obtained reaction mixture and the mixture was stirred and extracted three times with chloroform. The combined organic layer was washed with saturated brine and dried over sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=9:1) to give tert-butyl [2-(3,4-dichlorobenzylamino)ethyl]carbamate (2.1 g).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
1.65 g
Type
reactant
Reaction Step Three

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